Lithium Tri-sec-butylborohydride

Stereoselective Reduction Cyclohexanone Reduction Kinetic vs. Thermodynamic Control

When stereochemistry matters, Lithium tri-sec-butylborohydride (L-Selectride) is the superior reagent. Bulky sec-butyl groups enforce equatorial attack, giving cis-alcohols from 4-substituted cyclohexanones in ~92% yield—unattainable with NaBH4 (trans) or LiAlH4 (non-selective). It uniquely enables tandem 1,4-reduction/alkylation of enones and chemoselective O-demethylation without reducing aryl halides. For kinetic diastereocontrol or conjugate addition, generic substitution fails. Choose L-Selectride to avoid re-optimization.

Molecular Formula C12H28BLi
Molecular Weight 190.1 g/mol
CAS No. 38721-52-7
Cat. No. B1592834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium Tri-sec-butylborohydride
CAS38721-52-7
Molecular FormulaC12H28BLi
Molecular Weight190.1 g/mol
Structural Identifiers
SMILES[Li+].[BH-](CC(C)C)(CC(C)C)CC(C)C
InChIInChI=1S/C12H28B.Li/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-13H,7-9H2,1-6H3;/q-1;+1
InChIKeyYVCWICIWDWMHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / 8 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tri-sec-butylborohydride (CAS 38721-52-7): A Bulky Borohydride Reducing Agent for Stereoselective Synthesis


Lithium tri-sec-butylborohydride (CAS 38721-52-7), commonly known by its trade name L-Selectride®, is a sterically hindered, air- and water-sensitive organoboron reagent . It is typically supplied as a 1.0 M solution in tetrahydrofuran (THF) . Unlike conventional hydride donors like sodium borohydride (NaBH4), the three bulky sec-butyl groups on the boron center impart exceptional steric control in reductions [1], making it a critical reagent for achieving high diastereoselectivity in complex molecule synthesis.

Lithium Tri-sec-butylborohydride (L-Selectride): Why Borohydride and Aluminum Hydride Substitutes Fail in Stereoselective Reductions


Direct substitution of Lithium tri-sec-butylborohydride with common alternatives like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in stereoselective reductions is not chemically equivalent and frequently leads to divergent or undesired product distributions [1]. The primary mode of action for L-Selectride is dominated by its exceptional steric bulk, which forces nucleophilic hydride attack from the least hindered face of a prochiral carbonyl [2]. In contrast, LiAlH4 is a far less sterically demanding, more reactive hydride donor that often provides lower stereoselectivity or opposite diastereomeric outcomes due to competing electronic or Felkin-Anh control . Similarly, while NaBH4 is less reactive and can offer some steric bias, it is structurally unhindered and lacks the capacity for the extreme levels of equatorial approach bias or conjugate addition control that are characteristic of L-Selectride [1]. Therefore, for syntheses where high kinetic diastereocontrol or specific 1,4- vs. 1,2-reduction patterns are required, generic substitution fails and can necessitate costly re-optimization or purification steps.

Quantitative Differentiation of Lithium Tri-sec-butylborohydride: Head-to-Head Selectivity Data vs. NaBH4, LiAlH4, and MPV Reduction


Diastereoselectivity in 4-tert-Butylcyclohexanone Reduction: L-Selectride vs. NaBH4 and Meerwein-Ponndorf-Verley (MPV)

In the reduction of the model substrate 4-tert-butylcyclohexanone, Lithium tri-sec-butylborohydride (L-Selectride) provides a divergent diastereomeric outcome compared to the widely used alternative, Sodium Borohydride (NaBH4). The data demonstrates a near-complete reversal of stereoselectivity due to L-Selectride's steric bulk [1].

Stereoselective Reduction Cyclohexanone Reduction Kinetic vs. Thermodynamic Control

Quantified Enhancement of Stereoselectivity: L-Selectride vs. Lithium Aluminum Hydride (LiAlH4)

Lithium tri-sec-butylborohydride offers a significant and quantifiable improvement in stereoselectivity over the less sterically demanding Lithium Aluminum Hydride (LiAlH4) .

Stereoselectivity Enhancement Hydride Reducing Agents Substrate-Controlled Reduction

Regioselectivity in Enone Reduction: 1,4-Conjugate vs. 1,2-Carbonyl Addition Control with L-Selectride

L-Selectride exhibits unique regioselectivity in the reduction of α,β-unsaturated cyclic ketones (enones). Unlike many hydride sources, its steric bulk enables selective 1,4-conjugate addition of hydride to afford the saturated ketone, rather than the 1,2-addition product (allylic alcohol) . This contrasts with the behavior of smaller hydrides.

Regioselective Reduction Enone Chemistry Conjugate Addition

Stoichiometric Efficiency and Chemoselectivity in Alkyl Halide Reduction

Lithium tri-sec-butylborohydride demonstrates unique chemoselectivity and hydride utilization efficiency in the reduction of alkyl halides, a property not shared by other complex metal hydrides like LiAlH4 [1].

Chemoselective Reduction Alkyl Halide Reduction Stoichiometric Efficiency

Catalyst-Free O-Demethylation of Aryl Methyl Ethers

L-Selectride serves as an effective reagent for the cleavage of aryl methyl ethers under non-catalytic conditions, offering a chemoselectivity profile that is distinct from other strong hydride donors [1].

O-Demethylation Ether Cleavage Protecting Group Chemistry

High-Value Application Scenarios for Lithium Tri-sec-butylborohydride (L-Selectride) Based on Verified Differential Performance


Synthesis of Kinetic cis-Alcohols from 4-Substituted Cyclohexanones

When a synthetic route requires the kinetically controlled cis-alcohol product from a 4-substituted cyclohexanone, L-Selectride is the optimal choice. As evidenced by the reduction of 4-tert-butylcyclohexanone, L-Selectride provides the cis-isomer in (92 ± 1)% yield, whereas the commonly used NaBH4 gives predominantly the trans-isomer [1]. This direct access avoids multi-step isomerization or resolution strategies. [1]

Synthesis of α-Substituted Cycloalkanones via Enone Conjugate Reduction

In the preparation of α-substituted cyclic ketones, L-Selectride enables a unique tandem 1,4-reduction/alkylation sequence. Its ability to selectively perform conjugate addition to enones generates a boron enolate intermediate in situ, which can be trapped with an alkyl halide to directly install an α-substituent . This streamlined approach is not feasible with 1,2-selective hydride reagents like NaBH4 or LiAlH4, which would instead produce allylic alcohols.

Chemoselective Deoxygenation in Halogenated Natural Product Derivatives

For the O-demethylation of complex, halogenated natural product intermediates, L-Selectride offers a milder and more chemoselective alternative to strong Lewis acids (e.g., BBr3). Its ability to cleave aryl methyl ethers without reducing sensitive aryl halide substituents [2] is critical for maintaining molecular complexity and avoiding unwanted side reactions that would otherwise reduce overall yield and complicate purification. [2]

Stoichiometric Reduction of Primary Alkyl Halides in Complex Mixtures

In the late-stage functionalization or dehalogenation of advanced intermediates containing multiple halogens, L-Selectride provides exceptional chemoselectivity. It can reduce a primary alkyl bromide in the presence of a primary alkyl chloride and a secondary alkyl bromide using only a stoichiometric quantity of reagent [3]. This precision reduces waste and simplifies downstream processing compared to less selective, excess-hungry hydride reagents. [3]

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